4-chloro-5-fluoropyridin-3-amine
Description
Significance of Halogenated Aminopyridines as Advanced Synthetic Intermediates
Halogenated aminopyridines are a class of organic compounds that play a crucial role as intermediates in the synthesis of a wide array of chemical products. The presence of halogen atoms (such as chlorine and fluorine) and an amino group on the pyridine (B92270) ring imparts specific reactivity and allows for diverse chemical transformations.
The introduction of halogen atoms into molecules can significantly influence their physicochemical properties, including lipophilicity and metabolic stability. nih.gov This is a key reason why a substantial portion of drugs in clinical development are halogenated. nih.gov The strategic placement of halogens can also facilitate the formation of stabilizing interactions, such as hydrogen bonds. nih.gov
In the context of medicinal chemistry and agrochemistry, halogenated pyridines are frequently used to construct the core structures of bioactive molecules. For instance, the related compound 3-chloro-5-fluoropyridine (B1590662) is utilized as an intermediate in the pharmaceutical and agrochemical industries. github.com The market for such compounds is driven by the continuous demand for innovative pharmaceuticals and sustainable agricultural solutions. github.com
Overview of the Research Landscape for 4-chloro-5-fluoropyridin-3-amine
The research landscape for this compound is expanding, with a primary focus on its application as a building block in organic synthesis. While specific, in-depth research articles solely dedicated to this compound are not abundant, its utility can be inferred from the broader context of research on halogenated pyridines and their derivatives.
Chemical suppliers and databases list this compound as a commercially available reagent for laboratory use, indicating its role in ongoing research and development projects. sigmaaldrich.comcymitquimica.comevitachem.com The availability of related compounds, such as 5-fluoropyridin-3-amine and its hydrochloride salt, further underscores the interest in this class of molecules. bldpharm.combldpharm.com
A study on the synthesis of novel herbicidal compounds utilized a structurally similar intermediate, 4-amino-3-chloro-5-fluoro-2-picolinonitrile, which was derived from 4-amino-3,5,6-trichloro-2-picolinonitrile. mdpi.com This highlights the synthetic pathways through which such multi-substituted pyridines can be accessed and subsequently modified.
Objectives and Scope of Academic Inquiry into this compound Chemistry
The primary objective of academic and industrial inquiry into the chemistry of this compound is to exploit its unique substitution pattern for the synthesis of novel and functional molecules. The distinct electronic environments created by the chloro, fluoro, and amino substituents on the pyridine ring offer multiple avenues for selective chemical reactions.
The scope of this inquiry includes:
Developing efficient and selective synthetic methodologies: Researchers are interested in exploring reactions that can selectively target one of the reactive sites on the molecule, such as nucleophilic aromatic substitution of the chlorine atom, or reactions involving the amino group.
Synthesis of novel bioactive compounds: A major goal is to incorporate the this compound moiety into larger molecules to create new candidates for pharmaceuticals and agrochemicals. The specific halogenation pattern can be crucial for optimizing the biological activity and pharmacokinetic properties of the final product.
In essence, the academic and industrial interest in this compound is centered on its potential as a versatile and valuable tool in the creation of new chemical entities with desired properties and functions.
Properties
CAS No. |
1393570-52-9 |
|---|---|
Molecular Formula |
C5H4ClFN2 |
Molecular Weight |
146.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Fluoropyridin 3 Amine
Established Synthetic Routes and Optimizations
Established methods for the synthesis of 4-chloro-5-fluoropyridin-3-amine often rely on foundational reactions in heterocyclic chemistry, including nucleophilic aromatic substitution and functional group interconversions on a pre-existing pyridine (B92270) core.
Nucleophilic Substitution Pathways (e.g., from 4-chloro-3-fluoropyridine)
Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing amine functionalities to electron-deficient heterocyclic rings like pyridine. In this context, the synthesis could theoretically start from a precursor such as 4-chloro-3-fluoropyridine (B1587321). The introduction of an amino group at the C-3 position via direct amination is challenging due to the electronic properties of the ring. However, SNAr reactions are highly dependent on the electronic nature of the substrate; the presence of electron-withdrawing groups ortho and para to a leaving group significantly accelerates the reaction.
A plausible SNAr strategy would involve a more activated precursor, such as a pyridine ring bearing an additional electron-withdrawing group (e.g., a nitro group). For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion, demonstrating the leaving group ability of the nitro group when activated by an ortho-carbonyl group. nih.gov Similarly, a precursor like 3,5-dichloro-4-fluoropyridine (B1416180) could potentially undergo selective amination at the C-3 position. The success of such reactions often requires harsh conditions, though recent developments have shown that in some cases, transformations previously thought to require transition metal catalysis can be achieved without them, for instance, using potassium fluoride in water. researchgate.net
Multi-Step Synthesis from Precursors (e.g., pyridine derivatives via nitration, reduction, diazotization, halogenation)
A more common and controllable approach involves a multi-step synthesis starting from simpler, more readily available pyridine derivatives. This allows for the sequential and regioselective introduction of the required chloro, fluoro, and amino substituents. A representative, albeit complex, pathway could involve the following key transformations:
Nitration: Introduction of a nitro group, which acts as a powerful electron-withdrawing group and a precursor to the amine functionality.
Halogenation: Introduction of chlorine and fluorine atoms. The fluorine is often introduced via a Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt derived from an aminopyridine. cdnsciencepub.com
Reduction: The final step typically involves the reduction of the nitro group to the desired 3-amino group, often achieved through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). nih.gov
One documented strategy for synthesizing a related compound, 3-fluoro-4-aminopyridine, highlights this multi-step logic. The process begins with the nucleophilic fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, which proceeds efficiently at room temperature. nih.gov The resulting 3-fluoro-4-nitropyridine (B80604) N-oxide is then quantitatively reduced to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.gov This N-oxide strategy is particularly effective for fluorination at the meta position, which is otherwise challenging. nih.gov
Table 1: Example of a Multi-Step Synthesis Strategy
| Step | Reaction Type | Precursor | Reagents | Product |
|---|---|---|---|---|
| 1 | Nitration | Substituted Pyridine | HNO₃/H₂SO₄ | Nitropyridine derivative |
| 2 | Halogenation | Nitropyridine | NCS/POCl₃ | Chloro-nitropyridine derivative |
| 3 | Reduction | Chloro-nitropyridine | Fe/HCl or SnCl₂ | Amino-chloropyridine derivative |
| 4 | Diazotization/Schiemann | Amino-chloropyridine | 1. NaNO₂/HBF₄ 2. Heat | Chloro-fluoropyridine derivative |
This table represents a generalized sequence; specific reagents and conditions would need optimization.
Novel and Emerging Synthetic Strategies
Recent advances in organic synthesis have provided more efficient, selective, and sustainable methods for constructing highly substituted pyridines.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Amination
Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a powerful alternative to traditional SNAr reactions which often require harsh conditions or highly activated substrates. wikipedia.orgacsgcipr.org
The synthesis of this compound could be envisioned via the Buchwald-Hartwig amination of a precursor like 3-amino-4,5-dichloropyridine or, more likely, the amination of a tri-halogenated pyridine such as 3,4-dichloro-5-fluoropyridine (B1604449) using an ammonia (B1221849) equivalent. The choice of catalyst system, comprising a palladium precursor and a specialized phosphine (B1218219) ligand, is critical for reaction efficiency. wikipedia.orgnih.gov Modern catalyst generations, featuring sterically hindered biarylphosphine ligands, have expanded the scope to include challenging substrates like electron-deficient heteroaryl chlorides. nih.gov Nickel and copper-based catalyst systems have also emerged as viable, more economical alternatives to palladium for C-N coupling reactions. acs.orgtechnologypublisher.com
Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand Type | Example Ligands | Target Coupling |
|---|---|---|---|
| Pd(OAc)₂, Pd₂(dba)₃ | Bidentate Phosphines | BINAP, DPPF | Primary Amines |
| Pd(OAc)₂, Pd₂(dba)₃ | Sterically Hindered Biaryl Monophosphines | XPhos, SPhos, RuPhos | Heteroaryl Chlorides, Primary/Secondary Amines |
| NiCl₂(DME) | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Aryl Carbamates/Sulfamates |
Regioselective Functionalization Approaches (e.g., metalation and Minisci-type reactions)
Achieving regioselectivity on a multi-substituted pyridine ring is a significant synthetic challenge. Modern functionalization techniques offer precise control over which position is modified.
Metalation: Directed ortho metalation (DoM) involves the deprotonation of a position adjacent to a directing group using a strong base, followed by quenching with an electrophile. For 4-chloro-3-fluoropyridine, kinetic deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures (-75 °C) occurs regioselectively at the C-2 position. Trapping the resulting organolithium intermediate with an electrophile like dimethylformamide (DMF) yields 2-formyl-4-chloro-3-fluoropyridine, which can then be converted to an aminomethyl group. acs.org This demonstrates a powerful method for functionalizing a specific C-H bond.
Minisci-type Reactions: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient protonated heterocycle. wikipedia.org This method allows for direct C-H functionalization. wikipedia.org Research has shown that Minisci-type amidomethylation of 4-chloro-3-fluoropyridine can be achieved with high regioselectivity for the C-2 position. acs.org Using amino acid derivatives as radical precursors under either silver/persulfate or photoredox-mediated conditions, 2-amidomethylated products were obtained in good yields and with high isomer ratios (favoring C2 over C6). acs.org This approach is often shorter and more scalable than multi-step deprotonation strategies. acs.org
Table 3: Regioselective Functionalization of 4-chloro-3-fluoropyridine
| Method | Reagents | Position Functionalized | Product Type | Yield | Isomer Ratio (C2:C6) | Reference |
|---|---|---|---|---|---|---|
| Metalation/Formylation | 1. LDA, -75°C 2. DMF | C2 | 2-Formyl derivative | - | Regioselective | acs.org |
| Minisci Amidomethylation | N-Ac-Gly-OH, Ag⁺/S₂O₈²⁻ | C2 | 2-Amidomethyl derivative | 74% | 8.3 : 1 | acs.org |
Green Chemistry Principles and Sustainable Synthesis Developments
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and agrochemicals. rasayanjournal.co.innih.gov The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridine derivatives, several green strategies are being developed:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that contains portions of all starting materials. nih.govrsc.org MCRs are highly atom-economical and efficient, reducing the number of synthetic steps and purification procedures. nih.gov
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water or ethanol, or performing reactions under solvent-free conditions, is a key aspect of green chemistry. researchgate.netroyalsocietypublishing.org The use of heterogeneous, recyclable catalysts also contributes to more sustainable processes. researchgate.net
One-Pot Synthesis: Designing a synthetic sequence where multiple consecutive reactions are carried out in the same reactor without isolating intermediates simplifies procedures, saves resources, and reduces waste. nih.govrsc.org
These principles can be applied to various stages of the synthesis of this compound to create more environmentally benign and economically viable manufacturing processes. rasayanjournal.co.innih.gov
Purification and Isolation Techniques in Synthesis
The final stage of synthesizing this compound from its precursors necessitates a robust purification strategy to ensure the isolated compound meets the required standards of purity for its intended application. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present in the reaction mixture. The primary techniques employed for the purification of aminopyridines, and by extension this compound, include extraction, chromatography, and crystallization.
Work-up and Extraction
Following the completion of the synthesis reaction, the initial work-up procedure typically involves neutralizing the reaction mixture and separating the crude product. For aminopyridines, which are basic in nature, this often entails adjusting the pH of the aqueous reaction medium. A common procedure involves the addition of a base, such as aqueous ammonium (B1175870) hydroxide, to liberate the free amine.
The liberated this compound, being an organic molecule, can then be extracted from the aqueous phase using a suitable water-immiscible organic solvent. The choice of solvent is critical and is based on the solubility of the target compound and its ability to be easily separated from the aqueous layer. Dichloromethane is a frequently used solvent for this purpose. The organic layer containing the dissolved product is then separated. To ensure maximum recovery, the aqueous layer may be subjected to multiple extractions.
Following extraction, the combined organic layers are typically dried to remove any residual water. This is a crucial step as the presence of water can interfere with subsequent purification steps and potentially lead to the degradation of the product. Anhydrous drying agents, such as sodium sulfate (B86663) or magnesium sulfate, are commonly used. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.
Column Chromatography
For many substituted pyridines, column chromatography is an indispensable tool for achieving high purity. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.
Given that this compound is a basic amine, standard silica (B1680970) gel chromatography can present challenges due to the acidic nature of silica, which can lead to poor separation and product loss. To circumvent this, several strategies are employed:
Use of a Basic Modifier in the Mobile Phase: A common and effective technique is to add a small amount of a volatile base, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase. This "competing base" neutralizes the acidic sites on the silica gel, preventing the strong, sometimes irreversible, binding of the basic amine product. A typical mobile phase system could be a gradient of ethyl acetate (B1210297) in hexanes with the addition of around 0.1% triethylamine.
Reversed-Phase Chromatography: An alternative to normal-phase chromatography is reversed-phase chromatography. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. For basic amines, adjusting the pH of the mobile phase to a slightly alkaline condition can improve retention and separation.
The selection of the mobile phase is critical and is often determined empirically through thin-layer chromatography (TLC) to find the optimal solvent system that provides the best separation between the desired product and impurities.
Table 1: Illustrative Column Chromatography Systems for Aminopyridine Purification
| Stationary Phase | Mobile Phase System | Purpose |
| Silica Gel | Ethyl Acetate / Hexanes with 0.1% Triethylamine | Normal-phase separation of basic amines |
| Silica Gel | Dichloromethane / Methanol with a basic modifier | For more polar aminopyridines |
| C18-functionalized Silica | Acetonitrile / Water with a pH modifier | Reversed-phase separation |
Crystallization and Precipitation
Crystallization is a powerful purification technique that can yield highly pure solid compounds. The process relies on the principle that the target compound will have a different solubility profile in a given solvent or solvent system compared to the impurities.
For aminopyridines, a common approach is recrystallization from a suitable solvent system. This involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
A related technique is precipitation, where a second solvent (an "anti-solvent") in which the product is insoluble is added to a solution of the product, causing it to precipitate out. A documented method for the purification of aminopyridine crude products involves dissolving the crude material in absolute ethanol, treating it with a decolorizing agent like activated carbon to remove colored impurities, and then adding an alkane reagent (an anti-solvent) to precipitate the purified aminopyridine.
The choice of solvent is paramount for successful crystallization or precipitation. Solvents that have been used for the crystallization of related aminopyridines include acetonitrile, toluene, and mixtures such as ethanol/alkane or acetonitrile/diethyl ether.
Table 2: Potential Recrystallization/Precipitation Systems for Halogenated Aminopyridines
| Solvent/System | Technique | Rationale |
| Ethanol / Alkane | Precipitation | The product is soluble in ethanol, and the addition of an alkane anti-solvent induces precipitation. |
| Acetonitrile | Crystallization | The compound is dissolved in hot acetonitrile and crystallizes upon cooling. |
| Toluene | Crystallization | Similar to acetonitrile, used for compounds with suitable solubility profiles. |
| Acetonitrile / Diethyl Ether | Crystallization | Diethyl ether can act as an anti-solvent when layered onto an acetonitrile solution. |
By carefully selecting and applying these purification and isolation techniques, it is possible to obtain this compound in a state of high purity, which is essential for its use in further research and development.
Chemical Transformations and Derivatization Strategies of 4 Chloro 5 Fluoropyridin 3 Amine
Reactions Involving the Amine Functionality
The primary amine group at the 3-position of the pyridine (B92270) ring is a key site for a range of derivatization reactions, including acylation, alkylation, sulfonylation, diazotization, amidation, and urea (B33335) formation.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the amine group readily allows for acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or for subsequent synthetic steps.
Acylation: The amine can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Alkylation of the amine group can be achieved with alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. For instance, the reaction of a related compound, 2-fluoropyridin-3-amine, with a sulfonyl chloride can be carried out to produce the corresponding sulfonamide. acs.org
Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions)
The amine group can be converted to a diazonium salt through treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.orgnih.gov These diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. wikipedia.orgnih.gov
The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, through the use of copper(I) salts as catalysts. wikipedia.orgnih.gov This provides a powerful method for introducing diverse functionalities onto the pyridine ring that might be difficult to achieve through other means. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While classical Sandmeyer conditions can be harsh, modern variations aim for milder reaction conditions. nih.gov A novel Sandmeyer-type chlorosulfonylation has been developed using DABSO as an SO2 surrogate. acs.org
Table 1: Examples of Sandmeyer-type Reactions
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Aryl Diazonium Salt | CuCl | Aryl Chloride | Chlorination wikipedia.org |
| Aryl Diazonium Salt | CuBr | Aryl Bromide | Bromination wikipedia.org |
| Aryl Diazonium Salt | CuCN | Aryl Cyanide | Cyanation wikipedia.org |
Amidation and Urea Formation
The amine functionality of 4-chloro-5-fluoropyridin-3-amine can participate in amidation and urea formation reactions. These reactions are important for building larger molecular scaffolds and are prevalent in medicinal chemistry for creating compounds with potential biological activity. nih.govnih.gov
Amidation: Direct coupling of the amine with carboxylic acids can be achieved using various coupling agents to form amide bonds.
Urea Formation: The synthesis of urea derivatives can be accomplished by reacting the amine with isocyanates or by using phosgene (B1210022) or its equivalents to first form an isocyanate intermediate, which then reacts with another amine. nih.govorganic-chemistry.org Palladium-catalyzed methods have also been developed for the arylation of ureas, allowing for the synthesis of unsymmetrical urea derivatives. organic-chemistry.org
Reactions Involving Halogen Substituents (Chlorine and Fluorine)
The chlorine and fluorine atoms attached to the pyridine ring are key sites for substitution and cross-coupling reactions, providing avenues for further functionalization of the aromatic core.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The positions of the chlorine and fluorine atoms influence the regioselectivity of these reactions. Generally, the chlorine atom is more susceptible to displacement by nucleophiles than the fluorine atom under typical SNA_r conditions.
The regioselectivity of nucleophilic aromatic substitution on substituted pyridines can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen substituents on this compound serve as excellent handles for these transformations. mdpi.comsigmaaldrich.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide (in this case, the chloro or fluoro group) in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl structures. The reactivity of the C-Cl bond is generally higher than the C-F bond in Suzuki couplings.
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is effective for introducing alkynyl moieties onto the pyridine ring. soton.ac.uk Modern protocols often allow for copper-free conditions and can be performed at room temperature. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to replace the chlorine atom with a different amino group, leading to the formation of diaminopyridine derivatives. nih.gov The choice of ligand is crucial for the efficiency of the reaction, with bulky electron-rich phosphine (B1218219) ligands often being employed. researchgate.netresearchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Aryl/Vinyl Halide | C-C | Requires a base; tolerant of many functional groups. libretexts.org |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | C-C (sp-sp2) | Typically uses Pd and Cu(I) catalysts; mild conditions. wikipedia.org |
Modifications of the Pyridine Ring System
The pyridine ring is a versatile scaffold that can undergo a variety of modifications. The substituents already present on the this compound ring—a chloro group, a fluoro group, and an amino group—are expected to significantly influence its reactivity. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group create a unique electronic environment within the pyridine ring.
Ring-Opening and Ring-Closing Reactions of Derivatives
Ring-opening reactions of pyridinium (B92312) salts are known to occur under specific conditions, often involving nucleophilic attack. However, no specific studies detailing the ring-opening of derivatives of this compound were identified.
Further Functionalization at Unsubstituted Positions
The unsubstituted C-2 and C-6 positions of the this compound ring are potential sites for further functionalization. Methods such as C-H activation, including arylation and borylation, are powerful tools for introducing new substituents onto heterocyclic rings. These transformations are often catalyzed by transition metals like palladium or rhodium. The directing effects of the existing substituents would play a critical role in determining the regioselectivity of such reactions. However, specific protocols and their outcomes for the C-H functionalization of this compound have not been reported in the reviewed sources.
Given the limited specific data, a detailed discussion with research findings and interactive data tables on the chemical transformations of this compound cannot be provided at this time. Further experimental research is needed to elucidate the reactivity of this particular compound.
Applications of 4 Chloro 5 Fluoropyridin 3 Amine As a Versatile Synthetic Building Block
Role in Medicinal Chemistry Research as Key Intermediates
In medicinal chemistry, the pyridine (B92270) nucleus is considered a "privileged scaffold" due to its presence in numerous natural products and synthetic drugs. synchem.desigmaaldrich.com The functional groups on 4-chloro-5-fluoropyridin-3-amine allow for its elaboration into a wide array of heterocyclic systems, making it a key intermediate for drug discovery programs. sigmaaldrich.com
Precursors to Pyridine-Based Scaffolds for Drug Discovery (e.g., fused ring systems, novel heterocycles)
The development of novel therapeutic agents often relies on the synthesis of complex molecules built upon core scaffolds. synchem.de this compound is an ideal starting material for creating diverse pyridine-based scaffolds. The amine and chloro functionalities can be manipulated through various chemical reactions to construct fused heterocyclic systems.
Research has demonstrated the synthesis of complex scaffolds such as tetrahydropyrido[4,3-d]pyrimidines from related substituted pyridines. bldpharm.com These fused systems are of significant interest as they can act as inhibitors for biological targets like human topoisomerase II, which is crucial in cancer treatment. bldpharm.com For instance, by strategically modifying the pyridine core, researchers can explore different substituents to optimize biological activity. bldpharm.com Similarly, the synthesis of matrixscientific.combldpharm.comambeed.comtriazolo[4,3-a]pyridine derivatives, which have shown potential as antimalarial agents, often begins with functionalized 2-chloropyridines that undergo cyclization reactions. The presence of both a chloro and an amino group on the this compound ring offers analogous pathways to novel fused heterocyclic systems for drug development.
Synthesis of Bioactive Heterocycles
The utility of this compound extends to the synthesis of a variety of bioactive heterocycles. The term "bioactive heterocycles" refers to cyclic compounds containing atoms of at least two different elements in their rings, which exhibit biological activity. ambeed.com The reactivity of the chloro, fluoro, and amino groups on the pyridine ring allows chemists to introduce different pharmacophores and modulate the physicochemical properties of the resulting molecules. sigmaaldrich.com
For example, related aminopyridine derivatives are used in the preparation of pyranopyrazole systems, which can be further modified to create compounds with potent antimicrobial activity. The synthesis of such molecules often involves leveraging the amine group for cyclization reactions to build adjacent rings, ultimately forming complex structures with defined biological functions.
Table 1: Examples of Bioactive Scaffolds Derived from Pyridine Precursors This table is for illustrative purposes based on related structures.
| Scaffold Class | Potential Therapeutic Area | Reference |
|---|---|---|
| Tetrahydropyrido[4,3-d]pyrimidines | Anticancer (Topoisomerase II inhibitors) | bldpharm.com |
| matrixscientific.combldpharm.comambeed.comTriazolo[4,3-a]pyridines | Antimalarial | |
| Pyranopyrazoles | Antimicrobial | |
| Oxazolo[4,5-b]pyridines | Antibacterial (MRSA) | sigmaaldrich.com |
Utility in Agrochemical Development as Synthetic Precursors
Similar to its role in medicine, this compound is a valuable precursor in the agrochemical industry. Its structural motifs are incorporated into molecules designed to protect crops from weeds and pests.
Scaffold for Insecticides and Herbicides Research
The pyridine ring is a common feature in many modern pesticides. The specific arrangement of substituents in this compound makes it an excellent scaffold for developing new herbicidal and insecticidal agents. Researchers utilize this core structure to synthesize libraries of compounds that are then screened for biological activity against various weeds and insects. The chloro and fluoro substituents can enhance the efficacy and metabolic stability of the final active ingredient. Its use as an intermediate is noted in the development of herbicides and pesticides.
Synthesis of Agrochemical Active Ingredients
This compound is a direct precursor to potent herbicidal active ingredients. A key example is the synthesis of compounds based on the 4-amino-3-chloro-5-fluoropyridine-2-carboxylic acid scaffold. One such derivative, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid, is the basis for several patented herbicidal compositions. These compositions are designed to control a broad spectrum of undesirable vegetation in a wide range of environments, including major crops and industrial vegetation management.
These herbicides are often formulated as synergistic compositions, combining the pyridine-based active ingredient with other herbicides like imidazolinones, glufosinate, or glyphosate (B1671968) to enhance their efficacy and spectrum of control.
Table 2: Patented Herbicidal Compositions Utilizing the 4-amino-3-chloro-5-fluoropyridine Scaffold
| Active Ingredient Derivative | Application Area | Co-ingredient Example | Reference |
|---|---|---|---|
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Cereals (Wheat, Barley), Corn, Soybean, Cotton, Rice | Imidazolinones (e.g., Imazamox) | |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Cereals (Wheat, Barley) | Chlormequat chloride | |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Rice, Cereals, Corn, Soybean, IVM | Glyphosate, Glufosinate | |
| 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acid | Rice, Cereals, Sugarcane, Pastures | Microtubule inhibiting herbicides (e.g., Dithiopyr) |
Applications in Material Science and Functional Materials
Based on a review of the available scientific literature and chemical databases, there are no specific, documented applications of this compound in the field of material science or for the development of functional materials. While some chemical suppliers categorize it broadly as a building block that could be used in material science, concrete examples of its incorporation into polymers, organic electronics, or other functional materials are not present in the searched results. ambeed.com Its utility appears to be predominantly concentrated in the life sciences, specifically medicinal and agrochemical research.
Monomers and Precursors for Functional Polymers
While specific research detailing the use of this compound as a direct monomer in polymerization is limited, the structural motifs present in the molecule are relevant to the synthesis of functional polymers. Aminopyridines, in general, can be utilized in the formation of conductive polymers. researchgate.net For instance, the electropolymerization of aminopyridines can lead to the formation of polymer films. researchgate.net The presence of both an amine group and halogen atoms on this compound offers multiple sites for potential polymerization reactions or for modification prior to polymerization.
The general class of pyridine-containing polymers is of interest due to their unique electronic and optical properties. The incorporation of the pyridine ring into a polymer backbone can influence the material's conductivity, thermal stability, and processing characteristics.
Development of Optoelectronic Materials Precursors
Fluorinated organic materials are of significant interest for electronic and optoelectronic applications. The introduction of fluorine atoms into organic molecules can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org This makes fluorinated compounds, in principle, suitable for creating n-type or ambipolar semiconducting materials. rsc.org
Although direct application of this compound in optoelectronics is not widely documented, its fluorinated pyridine structure is a key feature in the design of materials for this purpose. The combination of fluorine and a conjugated pyridine system could be exploited in the synthesis of precursors for materials used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). technologypublisher.com The specific substitution pattern of this compound could be leveraged to fine-tune the electronic properties of target optoelectronic materials.
Other Industrial and Fine Chemical Applications
Substituted pyridines are widely used as intermediates in the chemical industry. nih.govpostapplescientific.com They serve as foundational molecules for the synthesis of a broad range of products, including pharmaceuticals and agrochemicals. postapplescientific.comgoogle.com The reactivity of the chloro and fluoro groups in this compound allows for various nucleophilic substitution reactions, making it a versatile intermediate for introducing the 3-amino-5-fluoropyridinyl moiety into larger, more complex molecules.
The synthesis of structurally complex molecules often relies on the availability of such functionalized building blocks. While specific large-scale industrial applications of this compound are not prominently reported, its role as a fine chemical intermediate is evident from its availability from various chemical suppliers.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Chloro 5 Fluoropyridin 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-chloro-5-fluoropyridin-3-amine, a suite of NMR experiments would be required for unambiguous structural assignment.
Proton and Carbon-13 NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and signal multiplicities are dictated by the electronic effects of the substituents (chloro, fluoro, and amine groups) on the pyridine (B92270) ring.
Interactive Data Table: Expected ¹H and ¹³C NMR Data Note: The following table is a placeholder illustrating the type of data expected. No experimental values were found in the public domain.
| Atom Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling Constants (J) |
|---|---|---|
| Aromatic H | Data not available | Data not available |
| Amine H | Data not available | Data not available |
| Aromatic C | Data not available | Data not available |
Two-dimensional (2D) NMR techniques are indispensable for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, helping to assign the positions of the two protons on the pyridine ring relative to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the substitution pattern on the pyridine ring.
Detailed experimental data from COSY, HMQC, or HMBC experiments for this compound have not been reported in the available scientific literature.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide precise information about the electronic environment of the fluorine atom. The chemical shift and coupling constants to nearby protons (H-F coupling) and carbons (C-F coupling) would be characteristic of its position on the pyridine ring. Specific ¹⁹F NMR data for this compound is not documented in the searched sources.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would be expected to show characteristic bands for:
N-H stretching of the primary amine group.
C-N stretching of the amine group.
C=C and C=N stretching within the pyridine ring.
C-Cl and C-F stretching .
Aromatic C-H bending .
A comprehensive search of scientific databases did not yield specific experimental IR or Raman spectra for this compound.
Interactive Data Table: Expected Vibrational Frequencies Note: This table illustrates expected regions for key functional groups. Specific experimental data for the title compound is unavailable.
| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 |
| C=C, C=N Stretch (Aromatic Ring) | 1400-1600 |
| C-F Stretch | 1000-1400 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of small molecules or radicals, providing further clues to the molecular structure.
No experimental mass spectrometry data for this compound could be located in the public domain. The predicted monoisotopic mass for this compound is approximately 146.0047 Da.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. Such an analysis would offer unambiguous confirmation of the connectivity and conformation of this compound.
A search of crystallographic databases did not reveal any published crystal structures for this compound.
Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS, UPLC)
The purity of this compound is critical for its application in chemical synthesis and pharmaceutical development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the qualitative and quantitative assessment of its purity, including the identification and quantification of process impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely employed method for the purity determination of this compound and related halogenated pyridine derivatives. The separation is typically achieved on a C18 stationary phase, which provides effective retention and resolution of the analyte from its potential impurities.
A typical RP-HPLC method for the analysis of substituted pyridine derivatives involves a gradient elution using a binary mobile phase system. coresta.orghelixchrom.com This often consists of an aqueous phase containing an acid modifier, such as formic acid or trifluoroacetic acid, and an organic phase, commonly acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to protonate the basic pyridine nitrogen, leading to improved peak shape and retention. UV detection is commonly employed, with the wavelength selected based on the UV absorbance maximum of this compound.
A study on the development and validation of an RP-HPLC method for a novel synthetic pyridine derivative provides a relevant framework. researchgate.net The method utilized a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid, at a flow rate of 1.0 mL/min and detection at 220 nm. helixchrom.com For this compound, similar conditions can be adapted. The retention time would be influenced by the specific column chemistry, gradient profile, and mobile phase composition.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
Under these conditions, this compound would be expected to elute with a characteristic retention time, well-separated from potential starting materials, intermediates, and by-products of its synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the identification of unknown impurities and degradation products of this compound, even at trace levels.
In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer source. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like aminopyridines, typically operating in positive ion mode to protonate the basic amine functionality. The mass analyzer, such as a quadrupole or time-of-flight (TOF), then separates the ions based on their mass-to-charge ratio (m/z).
A study on the analysis of primary aromatic amines in human urine using LC-MS/MS demonstrated the use of an Ultra Biphenyl column with electrospray ionization in positive ion multiple reaction monitoring (MRM) mode. nih.gov This approach offers high specificity and sensitivity for the target analytes. For the analysis of this compound, a full scan LC-MS analysis would reveal the molecular weights of the main component and any co-eluting impurities. Subsequent fragmentation analysis (MS/MS) can provide structural information for the identification of these impurities.
Table 2: Representative LC-MS Parameters for Impurity Profiling of this compound
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 50-500 |
This setup would allow for the accurate mass measurement of the parent ion of this compound and its potential impurities, facilitating their elemental composition determination and structural elucidation.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC utilizes columns packed with sub-2 µm particles, which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These advantages are particularly beneficial for the purity assessment of pharmaceutical intermediates like this compound, where rapid and efficient separation of closely related impurities is crucial.
A UPLC-MS/MS method for the high-throughput analysis of aromatic amines demonstrated the power of this technique. coresta.org The method employed a short column and a fast gradient, enabling rapid separation and quantification. For the purity assessment of this compound, a UPLC method would offer significant improvements in throughput and separation efficiency.
Method validation for a UPLC-based purity assessment would typically include evaluation of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). coresta.org A study on the analysis of primary aromatic amines in cosmetics using an ACQUITY UPLC H-Class System with an ACQUITY QDa Detector provides a relevant example of the parameters that would be assessed. lcms.cz
Table 3: Typical UPLC Method Parameters and Validation Data for this compound Purity Analysis
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% formic acid |
| Mobile Phase B | Methanol + 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Linearity (r²) | > 0.999 |
| LOD | 0.025 - 0.20 ng/mL (typical for related aromatic amines) nih.gov |
| LOQ | 0.1 - 1.0 ng/mL (typical for related aromatic amines) nih.gov |
| Precision (RSD) | < 2% |
The use of UPLC coupled with mass spectrometry (UPLC-MS) would provide a highly efficient and sensitive platform for the comprehensive purity assessment of this compound, ensuring its quality and suitability for subsequent applications.
Computational and Theoretical Investigations of 4 Chloro 5 Fluoropyridin 3 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-chloro-5-fluoropyridin-3-amine. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the molecule's geometry, orbital energies, and electron distribution. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyridine (B92270) derivatives. researchgate.net
These calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often suggests higher chemical reactivity and potential biological activity. researchgate.net Analysis of these frontier molecular orbitals (FMOs) helps in understanding charge transfer within the molecule and identifying the likely sites for electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer interactions and the stability imparted by electron delocalization. researchgate.net
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT B3LYP/6-311++G(d,p) Results)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity and solubility |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their relative energies. The primary focus is typically on the rotation around the C-N bond of the amine group. While the pyridine ring itself is largely planar, the orientation of the -NH2 group can vary. Computational methods can map the potential energy surface as a function of the dihedral angle to identify the most stable (lowest energy) conformation.
Molecular Dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation would reveal the dynamic behavior of the amine group's hydrogen atoms and the vibrational modes of the entire structure in various environments, such as in a solvent. This provides insight into how the molecule behaves in a more realistic, non-static condition and how it might interact with its surroundings.
Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)
Theoretical calculations are highly effective at predicting spectroscopic parameters. DFT calculations can simulate the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. Comparing these theoretical spectra with experimental data can help confirm the molecular structure and assign specific absorption bands to particular vibrational modes, such as C-Cl, C-F, N-H, and aromatic C-H stretching. For related 3-halopyridines, studies have shown that calculated vibrational frequencies are generally in good agreement with experimental values, although the solvent environment can cause shifts in these frequencies. researchgate.net
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to the correct nuclei within the molecule. For complex substituted pyridines, theoretical predictions can be indispensable in resolving ambiguous assignments. mdpi.com
Table 2: Predicted vs. Hypothetical Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) (DFT/B3LYP) | Description |
| ν(N-H) stretch | 3450, 3350 | Asymmetric & Symmetric Amine Stretch |
| ν(C-H) stretch | 3080 | Aromatic C-H Stretch |
| ν(C=C/C=N) stretch | 1620, 1580, 1470 | Pyridine Ring Vibrations |
| δ(N-H) scissoring | 1600 | Amine Scissoring |
| ν(C-F) stretch | 1250 | Carbon-Fluorine Stretch |
| ν(C-Cl) stretch | 780 | Carbon-Chlorine Stretch |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions involving this compound. Theoretical studies can map out the entire energy profile of a reaction pathway, from reactants to products. This includes locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the barrier to a reaction.
For a substituted pyridine, potential reactions for study include electrophilic aromatic substitution or nucleophilic substitution, where one of the halogens is replaced. For instance, in the synthesis of related compounds, metalation followed by reaction with an electrophile is a common strategy. acs.org Theoretical analysis of such a reaction would involve calculating the activation energies for substitution at different positions on the ring, thereby predicting the regioselectivity of the reaction. This analysis provides fundamental insights that can be used to optimize reaction conditions and improve yields.
Molecular Modeling for Ligand Design and Interaction Studies
The computed properties of this compound serve as a foundation for its use in molecular modeling for ligand design. As pyridine derivatives are common scaffolds in medicinal chemistry, understanding the theoretical binding mode of this compound is crucial. researchgate.netmdpi.com Molecular docking simulations can predict how this compound might fit into the active site of a target protein.
These models use the molecule's optimized geometry, electrostatic potential map, and electronic properties to score potential binding poses. The electrostatic potential map highlights regions of positive and negative charge, indicating where the molecule is likely to form hydrogen bonds or engage in electrostatic interactions. The chlorine, fluorine, and amine groups all represent potential points of interaction for hydrogen bonding or halogen bonding. This theoretical information can guide the design of more potent and selective inhibitors by suggesting modifications to the molecular structure to enhance binding affinity.
Table 3: Theoretical Binding Modes for Ligand Interaction
| Functional Group | Potential Interaction Type | Rationale |
| Amino Group (-NH₂) | Hydrogen Bond Donor | The amine protons can interact with electronegative atoms (O, N) in a receptor. |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | The lone pair on the nitrogen can accept a proton from a donor group (e.g., -OH, -NH) in a receptor. |
| Fluorine Atom | Hydrogen Bond Acceptor, Halogen Bond | Can form weak hydrogen bonds or participate in halogen bonding interactions. |
| Chlorine Atom | Halogen Bond, Hydrophobic Interaction | Can form halogen bonds with electron-rich atoms or engage in hydrophobic interactions. |
Emerging Research Directions and Future Prospects for 4 Chloro 5 Fluoropyridin 3 Amine Chemistry
Development of Novel Catalytic Transformations for Derivatization
The derivatization of the 4-chloro-5-fluoropyridin-3-amine core is central to its application in drug discovery and materials science. Modern catalytic methods are set to revolutionize the way chemists can modify this scaffold, offering unprecedented efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, represent a cornerstone of modern synthetic chemistry. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgrsc.org The application of these reactions to this compound allows for the introduction of a wide array of substituents at the chloro- and fluoro-positions, although the reactivity of each site can be selectively controlled. For instance, the C-Cl bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the C-F bond, allowing for selective functionalization. Recent advancements in ligand design have led to highly active and stable palladium precatalysts that can facilitate these couplings under milder conditions and with lower catalyst loadings. nih.gov The development of catalysts that can selectively activate the C-F bond would open up new avenues for derivatization.
Furthermore, C-H functionalization has emerged as a powerful tool for the direct modification of aromatic systems, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, this could enable the introduction of functional groups at the C-2 or C-6 positions, which are not readily accessible through traditional methods. Research in this area is focused on developing catalysts that can achieve high regioselectivity in the C-H activation of such electron-deficient and sterically hindered pyridine (B92270) rings.
Photoredox catalysis is another rapidly developing field with the potential to unlock novel transformations of this compound. By using light to generate highly reactive radical intermediates, this methodology can facilitate reactions that are difficult to achieve using traditional thermal methods. This could include novel C-C and C-heteroatom bond formations, as well as the introduction of complex functional groups.
Exploration of New Synthetic Applications Beyond Established Fields
While this compound is well-established as a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals, its unique electronic and structural features make it an attractive candidate for applications in other fields.
In materials science, the incorporation of the this compound motif into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to novel materials with tailored electronic properties. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the coordinating ability of the pyridine nitrogen and amino group, could be exploited to tune the HOMO/LUMO energy levels and solid-state packing of organic semiconductors. nih.gov
The development of novel agrochemicals is another promising area for the application of this compound. The presence of fluorine is known to enhance the biological activity and metabolic stability of agrochemicals. mdpi.com By using this compound as a scaffold, it may be possible to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.
Furthermore, the unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel heterocyclic systems. Through judicious choice of reaction conditions and coupling partners, it is possible to construct a wide variety of fused and multi-ring systems with potential applications in medicinal chemistry and beyond. beilstein-journals.org
Integration into Automated Synthesis and Flow Chemistry Platforms
The increasing demand for large libraries of compounds for high-throughput screening has driven the development of automated synthesis and flow chemistry platforms. nih.govresearchgate.net The integration of this compound chemistry into these platforms would enable the rapid and efficient synthesis of large numbers of derivatives for biological evaluation.
Automated synthesis platforms can perform multi-step reaction sequences with minimal human intervention, allowing for the rapid generation of compound libraries. researchgate.net The development of robust and reliable protocols for the derivatization of this compound on these platforms would be a significant advance. This would require the optimization of reaction conditions to ensure high yields and purities, as well as the development of automated purification methods.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. synchem.de The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing processes. For example, hazardous or unstable intermediates could be generated and consumed in situ, minimizing the risks associated with their handling and storage.
Sustainable Synthesis Approaches and Biocatalysis for this compound
The development of sustainable and environmentally friendly synthetic methods is a key goal of modern chemistry. This is particularly relevant for the synthesis of pharmaceuticals and other high-value chemicals, where the environmental impact of manufacturing processes is a growing concern.
Green chemistry approaches to the synthesis of this compound and its derivatives are being actively explored. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. For example, the use of water as a solvent for cross-coupling reactions is a promising area of research. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. wikipedia.orggoogle.comnih.gov Enzymes can operate under mild conditions, often in aqueous media, and can exhibit high levels of chemo-, regio-, and stereoselectivity. The application of biocatalysis to the synthesis of this compound could lead to more efficient and environmentally friendly processes. For instance, transaminases could be used for the asymmetric synthesis of chiral amine derivatives, while oxidases and reductases could be employed for selective functionalization of the pyridine ring. The deracemization of aminopyridines using biocatalytic methods is an area of active research. nih.govnih.gov
Advanced Functionalization Strategies for Enhanced Chemical Utility
The ability to selectively functionalize each position of the this compound ring is crucial for maximizing its chemical utility. Advanced functionalization strategies are being developed to provide access to a wider range of derivatives with tailored properties.
Regioselective functionalization of the pyridine ring can be achieved through a variety of methods, including directed ortho-metalation, halogen-metal exchange, and C-H activation. nih.govmdpi.comznaturforsch.comznaturforsch.comnih.gov By carefully choosing the directing group and reaction conditions, it is possible to selectively introduce functional groups at specific positions on the ring. For example, the amino group can direct metalation to the C-2 position, while the chloro and fluoro substituents can influence the regioselectivity of other reactions.
The synthesis of fused pyridine systems from this compound is another important area of research. nih.govbeilstein-journals.org By constructing additional rings onto the pyridine core, it is possible to create complex, three-dimensional structures with novel biological activities. This can be achieved through a variety of methods, including intramolecular cyclizations and multi-component reactions.
The development of methods for the selective activation and functionalization of the C-F bond in this compound remains a significant challenge. mdpi.commdpi.com While C-F bonds are generally considered to be unreactive, recent advances in catalysis have shown that it is possible to selectively cleave and functionalize these bonds. The development of practical methods for the C-F functionalization of this compound would open up new possibilities for the synthesis of novel fluorinated compounds. rsc.orgnih.govprinceton.edunih.gov
Multi-Disciplinary Research Synergies and Collaborative Opportunities
The continued development of this compound chemistry will require close collaboration between chemists, biologists, and materials scientists. By working together, researchers can identify new applications for this versatile scaffold and develop novel synthetic methods to access the required derivatives.
In medicinal chemistry, collaborations between synthetic chemists and biologists are essential for the design and synthesis of new drugs. nih.gov By combining their expertise, researchers can identify promising biological targets and develop potent and selective inhibitors based on the this compound scaffold.
In materials science, collaborations between chemists and physicists are needed to design and synthesize new organic electronic materials with tailored properties. By understanding the relationship between molecular structure and solid-state properties, researchers can develop new materials with improved performance in devices such as OLEDs and OPVs.
The development of new agrochemicals also requires a multi-disciplinary approach, with collaborations between chemists, biologists, and agronomists. By working together, researchers can identify new modes of action and develop novel pesticides with improved efficacy and environmental profiles.
The future of this compound chemistry is bright, with many exciting opportunities for innovation and discovery. By embracing new technologies and fostering collaborations across disciplines, researchers can continue to unlock the full potential of this versatile and important chemical compound.
Q & A
Basic: How can the synthesis of 4-chloro-5-fluoropyridin-3-amine be optimized for improved yield and purity?
Methodological Answer:
Optimization typically involves adjusting reaction parameters such as solvent systems, temperature, and catalyst selection. For example, halogen-substituted pyridines (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine in ) are often synthesized via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (as in ) can enhance regioselectivity. To improve purity, use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC or HPLC, and ensure anhydrous conditions to minimize hydrolysis byproducts .
Advanced: What mechanistic insights exist for the regioselective introduction of chloro and fluoro groups in pyridine derivatives?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors. Fluorination often occurs at electron-deficient positions via electrophilic substitution, while chlorination may follow radical or nucleophilic pathways. For example, in -fluoro-N-arylpyridin-2-amines were synthesized using Pd(OAc)₂/Xantphos, where the catalyst stabilizes transition states to favor C–N bond formation. Isotopic labeling (e.g., ¹⁸F or ³⁶Cl) and kinetic studies can elucidate pathways. Computational modeling (DFT) of intermediate geometries may further clarify substituent effects .
Basic: What safety protocols are critical during the synthesis and handling of this compound?
Methodological Answer:
Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates ( ).
- Waste Management: Segregate halogenated waste for professional disposal ( ).
- Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and decontaminate with ethanol/water ( ).
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural elucidation be resolved?
Methodological Answer:
Contradictions between NMR (dynamic effects) and X-ray (static structures) may arise from conformational flexibility or crystal-packing forces. For example, in , torsional angles from X-ray data clarified discrepancies in NMR peak assignments. Use variable-temperature NMR to probe dynamic processes, and compare computed (DFT) chemical shifts with experimental data. For ambiguous cases, synthesize derivatives (e.g., methylated analogs) to lock conformations .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Partition between dichloromethane (organic) and brine (aqueous) to remove polar impurities.
- Chromatography: Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane).
- Recrystallization: Dissolve in hot ethanol and slowly add water to induce crystallization. Monitor purity via melting point (mp) analysis (e.g., mp ranges in ) .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in drug discovery?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- QSAR Modeling: Corrogate substituent effects (e.g., Cl/F electronegativity) with bioactivity data from analogs ().
- MD Simulations: Analyze solvation effects and stability of hydrogen-bonding interactions over time (e.g., GROMACS/AMBER) .
Basic: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (N₂/Ar) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed amines) can be identified using LC-MS .
Advanced: What strategies mitigate competing side reactions during functionalization of the amine group?
Methodological Answer:
- Protecting Groups: Use Boc or Fmoc to shield the amine during halogenation ().
- Low-Temperature Reactions: Perform acylations at 0–5°C to suppress overalkylation.
- Catalyst Screening: Test Pd/Cu systems for selective C–X bond formation without disrupting the amine ().
Basic: What are the potential research applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor for:
- Kinase Inhibitors: Modify the pyridine core to target ATP-binding pockets.
- Antimicrobial Agents: Introduce sulfonamide or quaternary ammonium groups ().
- PET Tracers: Incorporate ¹⁸F for imaging studies (analogous to ) .
Advanced: How can solvent effects influence the tautomeric equilibrium of this compound?
Methodological Answer:
Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic tautomers via strong solvation, while nonpolar solvents (toluene) favor neutral forms. Use ¹H/¹⁵N NMR in deuterated solvents to quantify tautomer ratios. Computational solvent models (COSMO-RS) can predict shifts in equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
